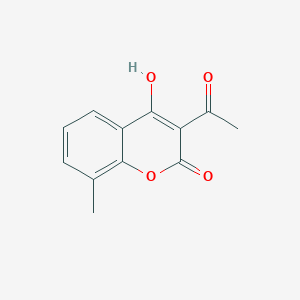
3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds. These products can have different biological activities and applications .
科学的研究の応用
3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
作用機序
The mechanism of action of 3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, making it a potential antimicrobial agent. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .
類似化合物との比較
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant derived from coumarin.
Umbelliferone: A hydroxylated derivative of coumarin with similar biological activities
Uniqueness
3-Acetyl-4-hydroxy-8-methyl-2H-1-benzopyran-2-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity in various applications compared to other coumarin derivatives .
特性
CAS番号 |
121688-91-3 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC名 |
3-acetyl-4-hydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-6-4-3-5-8-10(14)9(7(2)13)12(15)16-11(6)8/h3-5,14H,1-2H3 |
InChIキー |
YQVDZAYOLDFMJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)O2)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


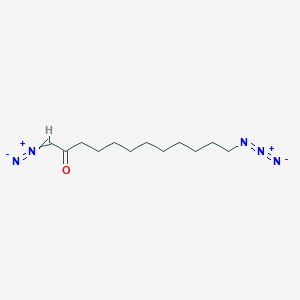
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)


![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)


![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
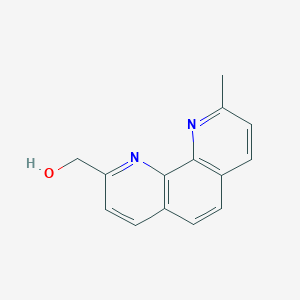
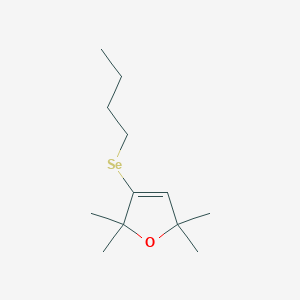
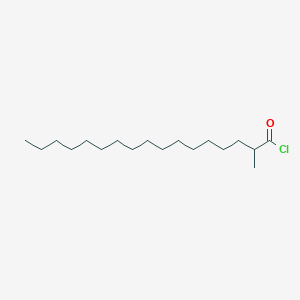
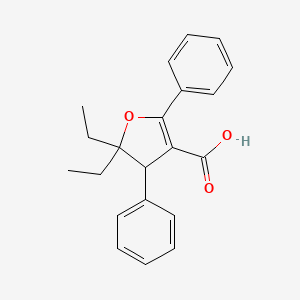
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
